N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
“N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as triazolopyrazines . These are characterized by a 1,2,3-triazole ring fused to a pyrazine ring . The compound’s structure can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Synthesis Analysis
The synthesis of triazolopyrazines involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Triazole compounds, including “this compound”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Synthesis and Medicinal Applications
Antitumor and Antimicrobial Activities : Compounds related to N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide have been synthesized with a focus on their potential antitumor and antimicrobial activities. For instance, novel enaminones and their derivatives have been investigated for cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to standard treatments like 5-fluorouracil. Additionally, some of these compounds exhibited promising antimicrobial activities, highlighting their potential in addressing various microbial infections (Riyadh, 2011).
Antibacterial and Antifungal Properties : Another research direction includes the synthesis of derivatives like pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine, which have shown promising antibacterial activities. These compounds were prepared by reacting enaminonitrile with suitable reagents, and some displayed significant results against various microbial strains, indicating their potential for developing new antibacterial and antifungal agents (El-Agrody et al., 2000).
Anti-influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused derivatives have been synthesized and tested for anti-influenza A virus (subtype H5N1) activity. Among these compounds, several showed significant antiviral activities against bird flu influenza (H5N1), underscoring the potential of such compounds in the development of antiviral drugs (Hebishy et al., 2020).
Cytotoxicity Against Cancer Cells : The synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the ongoing search for new chemotherapeutic agents with potential efficacy against cancer (Hassan et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-(3-methoxypropyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-7-6-16-9(11(18)13-7)8(14-15-16)10(17)12-4-3-5-19-2/h6H,3-5H2,1-2H3,(H,12,17)(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOXYSLPQROCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCCCOC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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